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Compound of Interest

Compound Name: 2,3-Dimethylbenzoic acid

Cat. No.: B195844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The six isomers of dimethylbenzoic acid, each with the same molecular formula (C₉H₁₀O₂) and

weight (150.17 g/mol ), present a classic analytical challenge.[1][2][3][4] Distinguishing

between these structurally similar compounds is critical in various fields, including medicinal

chemistry and materials science, where the specific substitution pattern on the aromatic ring

dictates the molecule's physical, chemical, and biological properties. This guide provides a

comprehensive comparison of the six dimethylbenzoic acid isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-,

and 3,5-dimethylbenzoic acid—utilizing key spectroscopic techniques: Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS).

This guide offers a side-by-side analysis of their spectroscopic signatures, supported by

experimental data, to serve as a valuable resource for unambiguous identification and

characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the six isomers of

dimethylbenzoic acid.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

While all isomers will exhibit characteristic absorptions for the carboxylic acid group (O-H and

C=O stretching) and C-H bonds, the fingerprint region (below 1500 cm⁻¹) and subtle shifts in

the primary functional group absorptions can aid in differentiation.

Isomer
O-H Stretch
(cm⁻¹)

C=O
Stretch
(cm⁻¹)

C-H Stretch
(Aromatic)
(cm⁻¹)

C-H Stretch
(Aliphatic)
(cm⁻¹)

Key
Fingerprint
Region
Bands
(cm⁻¹)

2,3-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1680-1700 ~3000-3100 ~2850-2970

Data not

readily

available

2,4-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1670-1690 ~3000-3100 ~2850-2970

Data not

readily

available

2,5-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1680-1700 ~3000-3100 ~2850-2970

Data not

readily

available

2,6-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1680-1700 ~3000-3100 ~2850-2970

Data not

readily

available

3,4-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1670-1690 ~3000-3100 ~2850-2970

Data not

readily

available

3,5-

Dimethylbenz

oic Acid

2500-3300

(broad)
~1690-1710 ~3000-3100 ~2850-2970

Data not

readily

available

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g.,

KBr pellet, Nujol mull, or thin film).

¹H NMR Spectroscopy
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Proton NMR spectroscopy is a powerful tool for distinguishing isomers, as the chemical shift

and splitting patterns of the aromatic protons are highly dependent on the substitution pattern.

The integration of the signals also confirms the number of protons in each environment. All

spectra will show a broad singlet for the carboxylic acid proton (typically >10 ppm) and singlets

for the two methyl groups.

Isomer
Aromatic Protons
(δ, ppm,
Multiplicity, J in Hz)

Methyl Protons (δ,
ppm, Multiplicity)

Carboxylic Acid
Proton (δ, ppm,
Multiplicity)

2,3-Dimethylbenzoic

Acid

~7.6 (d, J=7.6), ~7.2

(t, J=7.6), ~7.1 (d,

J=7.6)

~2.5 (s), ~2.3 (s) >10 (s, broad)

2,4-Dimethylbenzoic

Acid

~7.9 (d, J=8.0), ~7.1

(d, J=8.0), ~7.0 (s)
~2.6 (s), ~2.4 (s) >10 (s, broad)

2,5-Dimethylbenzoic

Acid

~7.8 (s), ~7.2 (d,

J=7.8), ~7.1 (d, J=7.8)
~2.6 (s), ~2.3 (s) >10 (s, broad)

2,6-Dimethylbenzoic

Acid

~7.3 (t, J=7.6), ~7.0

(d, J=7.6, 2H)
~2.4 (s, 6H) >10 (s, broad)

3,4-Dimethylbenzoic

Acid

~7.8 (s), ~7.7 (d,

J=7.9), ~7.2 (d, J=7.9)
~2.3 (s, 6H) >10 (s, broad)

3,5-Dimethylbenzoic

Acid

~7.6 (s, 2H), ~7.2 (s,

1H)
~2.3 (s, 6H) >10 (s, broad)

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS)

internal standard and can vary depending on the solvent used.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

The number of unique carbon signals corresponds to the number of non-equivalent carbon

atoms, which is a key differentiator for these isomers.
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Isomer
Carboxylic
Acid Carbon
(δ, ppm)

Aromatic
Carbons (δ,
ppm)

Methyl
Carbons (δ,
ppm)

Number of
Aromatic
Signals

2,3-

Dimethylbenzoic

Acid

~172 ~125-140 ~15, ~20 6

2,4-

Dimethylbenzoic

Acid

~172 ~126-142 ~21, ~22 6

2,5-

Dimethylbenzoic

Acid

~173 ~128-138 ~21, ~21 6

2,6-

Dimethylbenzoic

Acid

~174 ~127-140 ~21 4

3,4-

Dimethylbenzoic

Acid

~173 ~127-142 ~20, ~20 6

3,5-

Dimethylbenzoic

Acid

~173 ~127-140 ~21 4

Note: Chemical shifts are reported in ppm and are typically referenced to the solvent peak.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. All isomers will show a molecular ion peak (M⁺) at m/z 150. However, the

relative intensities of the fragment ions can differ, providing clues to the substitution pattern. A

common fragmentation is the loss of a methyl group ([M-15]⁺) or a carboxyl group ([M-45]⁺).
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Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2,3-Dimethylbenzoic Acid 150 135, 133, 105

2,4-Dimethylbenzoic Acid 150 135, 133, 105

2,5-Dimethylbenzoic Acid 150 135, 133, 105

2,6-Dimethylbenzoic Acid 150 135, 133, 105

3,4-Dimethylbenzoic Acid 150 135, 133, 105

3,5-Dimethylbenzoic Acid 150 135, 105

Note: Fragmentation patterns are obtained under electron ionization (EI) conditions and can

vary with the instrument and conditions used.

Experimental Workflows and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the key

distinguishing features for differentiating the isomers.
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Click to download full resolution via product page

Caption: General workflow for differentiating dimethylbenzoic acid isomers.

The key to distinguishing the isomers lies primarily in their ¹H and ¹³C NMR spectra due to the

unique electronic environments of the protons and carbons in each structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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